molecular formula C7H15BF4N2 B12838933 N-Cyano-N,N-diethylethanaminium tetrafluoroborate CAS No. 30684-36-7

N-Cyano-N,N-diethylethanaminium tetrafluoroborate

Cat. No.: B12838933
CAS No.: 30684-36-7
M. Wt: 214.01 g/mol
InChI Key: MFIGHIZLLBGHTR-UHFFFAOYSA-N
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Description

N-Cyano-N,N-diethylethanaminium tetrafluoroborate is a quaternary ammonium salt with a cyano group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Cyano-N,N-diethylethanaminium tetrafluoroborate typically involves the reaction of N,N-diethylethanaminium with a cyanating agent in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of N,N-diethylethanaminium with a cyanating agent:

    Addition of tetrafluoroboric acid: This step stabilizes the compound by forming the tetrafluoroborate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N,N-diethylethanaminium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products.

    Addition Reactions: The cyano group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Addition Reactions: Nucleophiles such as amines or alcohols are used in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce nitriles or amides.

Scientific Research Applications

N-Cyano-N,N-diethylethanaminium tetrafluoroborate has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as ionic liquids and polymers.

    Biological Research: It is used in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-Cyano-N,N-diethylethanaminium tetrafluoroborate involves the interaction of the cyano group with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the tetrafluoroborate anion can stabilize the compound and facilitate its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-diethylethanaminium tetrafluoroborate
  • 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate

Uniqueness

N-Cyano-N,N-diethylethanaminium tetrafluoroborate is unique due to its specific structure, which combines a cyano group with a quaternary ammonium salt This combination imparts distinct reactivity and stability, making it valuable in various applications

Properties

CAS No.

30684-36-7

Molecular Formula

C7H15BF4N2

Molecular Weight

214.01 g/mol

IUPAC Name

cyano(triethyl)azanium;tetrafluoroborate

InChI

InChI=1S/C7H15N2.BF4/c1-4-9(5-2,6-3)7-8;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1

InChI Key

MFIGHIZLLBGHTR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](CC)(CC)C#N

Origin of Product

United States

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